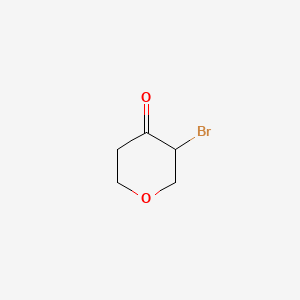

3-Bromodihydro-2H-pyran-4(3H)-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromooxan-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7BrO2/c6-4-3-8-2-1-5(4)7/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGULSQDBOSMIBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(C1=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10623582 | |

| Record name | 3-Bromooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98021-79-5 | |

| Record name | 3-Bromooxan-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10623582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromooxan-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromodihydro-2H-pyran-4(3H)-one chemical properties

An In-depth Technical Guide to the Chemical Properties of 3-Bromodihydro-2H-pyran-4(3H)-one

Introduction

This compound, also known as 3-Bromotetrahydro-4H-pyran-4-one, is an organic heterocyclic compound.[1] Its structure, featuring a tetrahydropyran ring with a bromine substituent at the 3-position and a ketone at the 4-position, makes it a potentially valuable intermediate in organic synthesis. This document provides a comprehensive overview of its chemical and physical properties, available experimental data, and safety information, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for this compound are presented below.

| Property | Value | Source |

| CAS Number | 98021-79-5 | [1] |

| Molecular Formula | C5H7BrO2 | [1] |

| Molecular Weight | 179.013 g/mol | [1][2] |

| IUPAC Name | 3-bromooxan-4-one | [2] |

| Synonyms | 3-bromodihydro-2h-pyran-4 3h-one, 3-bromotetrahydropyran-4-one, 4h-pyran-4-one, 3-bromotetrahydro, 3-bromotetrahydro-4h-pyran-4-one, 3-bromo-tetrahydropyran-4-one | [1][2] |

| Physical Form | Solid | [2] |

| Purity | Typically available at 90% | [1][2] |

| InChI Key | ZGULSQDBOSMIBZ-UHFFFAOYSA-N | [1][2] |

| SMILES | C1COCC(C1=O)Br | [2] |

Experimental Protocols

Synthesis of 3-Bromo-5,6-dihydro-2H-pyran-2-one (Related Compound) [3]

-

Reaction Setup : A 1-liter, three-necked, round-bottomed flask is equipped with a magnetic stirring bar, a pressure-equalizing addition funnel, a drying tube containing sodium hydroxide pellets, and a thermometer.

-

Initial Charge : The flask is charged with 10.15 g (0.103 mol) of 5,6-dihydro-2H-pyran-2-one and 350 mL of methylene chloride.

-

Bromine Addition : A solution of 16.7 g (0.105 mol) of bromine in 130 mL of methylene chloride is added from the addition funnel over a period of 4 hours in 10–15 mL portions. This reaction is exothermic, and external cooling may be necessary.

-

Reaction Monitoring : The reaction progress is monitored by TLC and NMR.

-

Quenching : After the bromine addition is complete and the starting material is consumed, the pale orange solution is stirred for 2 hours until the color fades. The reaction mixture is then cooled in an ice bath.

-

Base Addition : 15.0 mL (0.107 mol) of triethylamine is added via syringe over 2 minutes. This is also an exothermic reaction.

-

Workup : The colorless solution is stirred for 40 minutes. The contents are then transferred to a 1-L separatory funnel and washed twice with 150 mL of water.

-

Drying and Filtration : The organic phase is dried over anhydrous sodium sulfate and filtered through a pad of silica gel. The pad is rinsed with 700 mL of methylene chloride.

-

Solvent Removal : The solvent is removed under reduced pressure to yield the crude product.

Spectroscopic Data

Specific spectroscopic data for this compound is not available in the provided search results. However, spectral data for related pyrone compounds can serve as a reference.

¹H and ¹³C NMR Data for 3-Bromo-2-pyrone (Related Compound) [3]

-

¹H NMR (400 MHz, CDCl₃) δ : 6.15 (dd, 1 H, J = 6.9, 5.0), 7.51 (dd, 1 H, J = 5.0, 1.9), 7.69 (dd, J = 6.9, 1.9)

-

¹³C NMR (50 MHz, CDCl₃) δ : 106.5, 112.6, 144.0, 150.1, 158.0

An infrared spectrum for 3-bromodihydro-2(3H)-furanone, a related five-membered ring compound, is available and may provide some comparative information.[4]

Reactivity and Stability

Detailed reactivity and stability studies for this compound are not explicitly available. However, information from safety data sheets of related compounds such as Tetrahydro-4H-pyran-4-one and 3,4-Dihydro-2H-pyran can provide general guidance.

-

Stability : The compound should be stored in a tightly closed container in a dry and well-ventilated place.[5][6] It should be kept away from heat, sparks, and open flames.[5][6]

-

Reactivity : The presence of the bromine atom and the ketone functional group suggests that the compound is reactive and can participate in various organic reactions. The alpha-bromo ketone moiety is a classic electrophilic site susceptible to nucleophilic attack.

-

Incompatible Materials : Strong oxidizing agents and strong acids are likely incompatible.[7]

Safety Information

While a specific safety data sheet for this compound is not provided, the hazards associated with related compounds highlight the necessary precautions.

-

General Handling : Wear personal protective equipment, including gloves and eye/face protection.[5][8] Ensure adequate ventilation.[5][8] Avoid ingestion and inhalation, and prevent contact with skin and eyes.[5][8]

-

Flammability : Related pyran compounds are flammable liquids.[5][8] Vapors may form explosive mixtures with air.[7][9] Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources.[5][7] Use non-sparking tools and take precautionary measures against static discharges.[5][9]

-

First Aid Measures :

-

Eye Contact : Rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[5]

-

Skin Contact : Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician.[5]

-

Inhalation : Move to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[5][8]

-

Ingestion : Clean mouth with water and drink plenty of water afterwards.[5][8]

-

Applications in Research and Drug Development

The specific applications of this compound are not detailed in the provided search results. However, substituted pyranone scaffolds are of considerable interest in medicinal chemistry and are used as building blocks for the synthesis of a variety of natural products and pharmaceuticals.[10] The presence of both a ketone and a bromine atom provides two reactive centers for further chemical modifications, making it a potentially versatile intermediate for creating libraries of compounds for drug discovery screening.

Conclusion

This compound is a halogenated heterocyclic ketone with potential as a synthetic intermediate. While comprehensive data on this specific molecule is limited, information on related compounds provides a solid foundation for its safe handling, storage, and potential reactivity. Further research into its synthetic utility and biological activity is warranted to fully explore its potential in organic chemistry and drug development.

References

- 1. 3-Bromotetrahydro-4H-pyran-4-one, 90%, Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]

- 2. 3-Bromotetrahydro-4H-pyran-4-one, 90%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 2(3H)-Furanone, 3-bromodihydro- [webbook.nist.gov]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. lobachemie.com [lobachemie.com]

- 8. fishersci.com [fishersci.com]

- 9. chemos.de [chemos.de]

- 10. researchgate.net [researchgate.net]

3-Bromodihydro-2H-pyran-4(3H)-one CAS number

An In-depth Technical Guide to 3-Bromodihydro-2H-pyran-4(3H)-one

This technical guide provides a comprehensive overview of this compound, a halogenated heterocyclic ketone of interest to researchers, scientists, and professionals in drug development. This document covers its chemical identity, synthesis, spectroscopic characterization, and potential applications as a versatile building block in medicinal chemistry.

Chemical and Physical Properties

This compound, also known as 3-bromotetrahydropyran-4-one, is a key intermediate in organic synthesis. Its bifunctional nature, possessing both a ketone and an alkyl bromide, allows for a wide range of chemical transformations.

| Property | Value |

| CAS Number | 98021-79-5 |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol |

| IUPAC Name | 3-bromooxan-4-one |

| Synonyms | 3-Bromotetrahydro-4H-pyran-4-one, this compound |

Synthesis of this compound

The synthesis of this compound can be achieved through the α-bromination of the parent ketone, tetrahydropyran-4-one. This reaction is a common transformation in organic synthesis.

Experimental Protocol: α-Bromination of Tetrahydropyran-4-one

Materials:

-

Tetrahydropyran-4-one

-

Bromine (Br₂)

-

Acetic acid (glacial)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydropyran-4-one (1.0 eq) in glacial acetic acid.

-

Cool the solution to 0 °C using an ice bath.

-

Slowly add a solution of bromine (1.05 eq) in glacial acetic acid dropwise to the stirred solution. The color of the bromine should dissipate upon addition.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Carefully pour the reaction mixture into a separatory funnel containing ice-cold water and dichloromethane.

-

Separate the organic layer. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution (until effervescence ceases), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

The crude product can be further purified by column chromatography on silica gel.

Spectroscopic Data and Characterization

Due to the limited availability of published experimental spectra for this compound, the following data is predicted based on the analysis of structurally similar compounds, such as 3-chloro-tetrahydro-pyran-4-one and other brominated ketones.

Predicted Spectroscopic Data

| Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 4.6-4.8 (dd, 1H, H-3), 4.1-4.3 (m, 2H, H-2), 3.9-4.1 (m, 2H, H-6), 2.6-2.9 (m, 2H, H-5) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): ~200 (C=O, C-4), ~70 (C-2), ~68 (C-6), ~50 (C-3), ~45 (C-5) |

| IR (neat) | ν (cm⁻¹): ~2900 (C-H stretch), ~1725 (C=O stretch), ~1100 (C-O-C stretch), ~650 (C-Br stretch) |

| Mass Spec. (EI) | m/z: 178/180 (M⁺, isotopic pattern for Br), fragments corresponding to loss of Br, CO, and other ring fragments. |

Experimental Protocols for Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz spectrometer.

Infrared (IR) Spectroscopy:

-

Sample Preparation: Place a drop of the neat liquid sample between two NaCl or KBr plates.

-

Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

Mass Spectrometry (MS):

-

Sample Introduction: Introduce the sample via direct infusion or through a gas chromatograph (GC-MS).

-

Ionization: Use Electron Ionization (EI) at 70 eV.

-

Analysis: Analyze the resulting mass-to-charge ratios and fragmentation patterns.

An In-depth Technical Guide to 3-bromotetrahydropyran-4-one: Structure, Nomenclature, and Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and nomenclature of 3-bromotetrahydropyran-4-one. Due to the limited availability of experimental data for this specific compound in public databases, this guide leverages data from its structural analogs, 3-chlorotetrahydropyran-4-one and the parent compound tetrahydropyran-4-one, to provide a thorough understanding of its expected properties and reactivity. This document is intended to serve as a valuable resource for the synthesis, characterization, and application of this and related heterocyclic compounds in research and drug development.

Structure and Nomenclature

1.1. IUPAC Nomenclature and Structure

The compound "3-bromotetrahydropyran-4-one" is systematically named according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature rules. The name is broken down as follows:

-

Pyran: Indicates a six-membered heterocyclic ring containing one oxygen atom.

-

Tetrahydro: Specifies that the pyran ring is fully saturated (four additional hydrogen atoms compared to the unsaturated pyran).

-

-4-one: Denotes a ketone functional group at the 4th position of the ring.

-

3-bromo: Indicates a bromine atom is substituted at the 3rd position.

The numbering of the tetrahydropyran ring begins with the oxygen atom as position 1 and proceeds clockwise or counterclockwise. To assign the lowest possible locants to the principal functional group (the ketone), the numbering proceeds towards it.

The resulting structure is:

Figure 1: 2D Structure of 3-bromotetrahydropyran-4-one.

1.2. Chemical Identifiers

Physicochemical and Spectroscopic Properties

Experimental data for 3-bromotetrahydropyran-4-one is not available. Therefore, this section provides predicted data for the analogous 3-chlorotetrahydropyran-4-one and experimentally determined data for the parent compound, tetrahydropyran-4-one, to serve as a reference.

Table 1: Physicochemical Properties

| Property | 3-chlorotetrahydropyran-4-one (Predicted/Analog) | tetrahydropyran-4-one (Experimental) |

| Molecular Formula | C₅H₇ClO₂ | C₅H₈O₂ |

| Molecular Weight | 134.56 g/mol | 100.12 g/mol |

| Appearance | - | Colorless liquid |

| Boiling Point | - | 166-167 °C |

| Density | - | 1.084 g/mL at 25 °C |

| Refractive Index | - | n20/D 1.452 |

Table 2: Predicted Spectroscopic Data for 3-chlorotetrahydropyran-4-one

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): ~4.6 (dd, 1H, H-3), ~4.1 (m, 2H, H-2), ~3.9 (m, 2H, H-6), ~2.7 (m, 2H, H-5) |

| ¹³C NMR (CDCl₃) | δ (ppm): Carbonyl carbon (C-4) most downfield, C-2 and C-6 in ether region, C-3 significantly downfield shifted. |

| IR Spectroscopy | Strong C=O stretch (ketone), C-O-C stretch (ether). |

| Mass Spectrometry | Molecular ion (M⁺) peak at m/z 134 with a characteristic M+2 peak at m/z 136 (approx. 1/3 intensity) due to ³⁷Cl isotope. |

Table 3: Experimental Spectroscopic Data for tetrahydropyran-4-one

| Spectroscopic Technique | Experimental Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~3.8 (t, 4H, H-2, H-6), ~2.4 (t, 4H, H-3, H-5) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~207 (C=O), ~67 (C-2, C-6), ~41 (C-3, C-5) |

| IR Spectroscopy (neat) | cm⁻¹: ~1720 (C=O stretch), ~1140 (C-O-C stretch) |

| Mass Spectrometry (EI) | m/z: 100 (M⁺), 71, 55, 43 (key fragments) |

Experimental Protocols

3.1. Synthesis of 3-halotetrahydropyran-4-one (Analogous Procedure)

A common method for the synthesis of α-haloketones is the direct electrophilic halogenation of the parent ketone. The following is a general protocol for the α-chlorination of tetrahydropyran-4-one, which can be adapted for bromination.

Materials:

-

Tetrahydropyran-4-one

-

Sulfuryl chloride (SO₂Cl₂) or N-Chlorosuccinimide (NCS)

-

Anhydrous dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Under an inert atmosphere (e.g., nitrogen), dissolve tetrahydropyran-4-one (1.0 equivalent) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of the chlorinating agent (e.g., SO₂Cl₂, 1.05 equivalents) in anhydrous DCM to the cooled solution.

-

Stir the reaction mixture at 0 °C and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to yield 3-chlorotetrahydropyran-4-one.

3.2. Synthesis of tetrahydropyran-4-one

Several methods exist for the synthesis of the parent ketone. One common laboratory-scale method is the acid-catalyzed cyclization of a suitable precursor.

Materials:

-

5-hydroxypentan-2-one

-

Toluene

-

p-toluenesulfonic acid (catalytic amount)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve 5-hydroxypentan-2-one in toluene in a round-bottom flask equipped with a Dean-Stark apparatus.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux and collect the water that azeotropically distills.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution and then with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation to obtain tetrahydropyran-4-one.

Reactivity and Logical Relationships

The presence of the bromine atom at the α-position to the carbonyl group in 3-bromotetrahydropyran-4-one makes it a versatile intermediate for various chemical transformations.

Figure 2: Logical workflow for the synthesis and potential reactions.

The α-bromo ketone moiety is susceptible to nucleophilic attack, leading to the substitution of the bromine atom. Under basic conditions, it may undergo a Favorskii rearrangement to yield a five-membered ring carboxylic acid derivative. These reactions highlight the potential of 3-bromotetrahydropyran-4-one as a building block for the synthesis of more complex heterocyclic structures, which are of significant interest in medicinal chemistry.

An In-depth Technical Guide to the Physical Properties of 3-Bromodihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromodihydro-2H-pyran-4(3H)-one, also known by its systematic name 3-Bromotetrahydro-4H-pyran-4-one, is a halogenated heterocyclic ketone of interest in synthetic organic chemistry. Its bifunctional nature, possessing both a ketone and a reactive carbon-bromine bond, makes it a versatile intermediate for the synthesis of more complex molecules, including potential pharmaceutical candidates and other bioactive compounds. This technical guide provides a comprehensive overview of the known physical properties of this compound, outlines a plausible synthetic route, and details relevant experimental protocols.

Core Physical and Chemical Properties

Precise experimental data for the physical properties of pure this compound are not extensively reported in publicly available literature. However, key identifiers and some physical characteristics have been established. A commercially available sample with 90% purity is noted to be a solid, which suggests the pure compound is also a solid at room temperature.[1]

For comparative purposes, the physical properties of the parent compound, Tetrahydro-4H-pyran-4-one, are well-documented and provided alongside the known information for its brominated derivative. The introduction of a bromine atom is expected to increase the molecular weight, melting point, boiling point, and density.

| Property | This compound | Tetrahydro-4H-pyran-4-one (for comparison) |

| CAS Number | 98021-79-5[2] | 29943-42-8[3] |

| Molecular Formula | C₅H₇BrO₂[2] | C₅H₈O₂[3] |

| Molecular Weight | 179.01 g/mol [1] | 100.12 g/mol [3] |

| IUPAC Name | 3-bromooxan-4-one[2] | oxan-4-one[3] |

| Synonyms | 3-Bromotetrahydro-4H-pyran-4-one[2] | 4-Oxotetrahydropyran |

| Physical Form | Solid (for 90% purity)[1] | Liquid[4][5] |

| Melting Point | Data not available | Data not available |

| Boiling Point | Data not available | 166 - 167 °C[4][5] |

| Density | Data not available | 1.080 - 1.084 g/mL[5] |

| Solubility | Data not available | Soluble in water[5] |

| SMILES | BrC1COCCC1=O[2] | O=C1CCOCC1 |

Experimental Protocols

Due to the limited availability of specific experimental procedures for the physical characterization of this compound, this section outlines a plausible synthetic protocol, which is a critical aspect of its experimental chemistry. The synthesis of α-halo ketones is a well-established area of organic chemistry.

Synthesis of this compound

A potential route to synthesize this compound involves the direct bromination of the parent ketone, Tetrahydro-4H-pyran-4-one. The following is a generalized protocol based on standard procedures for the α-bromination of ketones.

Materials:

-

Tetrahydro-4H-pyran-4-one

-

Bromine (Br₂) or N-Bromosuccinimide (NBS)

-

Anhydrous solvent (e.g., Dichloromethane, Chloroform, or Diethyl Ether)

-

Acid catalyst (e.g., catalytic amount of HBr or AlCl₃) or radical initiator (e.g., AIBN or benzoyl peroxide if using NBS)

-

Aqueous solution of a reducing agent for quenching (e.g., sodium thiosulfate)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

-

Round-bottom flask

-

Addition funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for purification (e.g., column chromatography or recrystallization)

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve Tetrahydro-4H-pyran-4-one in a suitable anhydrous solvent. Cool the flask in an ice bath.

-

Bromination: Prepare a solution of bromine in the same solvent and place it in the addition funnel. Add the bromine solution dropwise to the stirred solution of the ketone. The reaction is typically exothermic and the rate of addition should be controlled to maintain a low temperature. If using NBS, it can be added portion-wise, and a radical initiator may be required.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to observe the consumption of the starting material and the formation of the product.

-

Quenching: Once the reaction is complete, quench the excess bromine by adding an aqueous solution of sodium thiosulfate until the reddish-brown color of bromine disappears.

-

Work-up: Transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (to neutralize any acid) and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield pure this compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: Synthetic workflow for this compound.

Signaling Pathways and Biological Activity

Currently, there is no significant information in the public domain regarding the specific signaling pathways modulated by this compound or its detailed biological activity profile. As a reactive α-halo ketone, it has the potential to act as an alkylating agent and could interact with biological nucleophiles, such as cysteine residues in proteins. However, any such activity would require experimental validation. The primary utility of this compound, as documented, is as a chemical intermediate for the synthesis of other molecules which may then be investigated for biological activity.[6][7][8][9]

Conclusion

This compound is a valuable heterocyclic building block for which detailed physical property data remains to be fully characterized in the scientific literature. While its identity is well-established, further experimental investigation is required to definitively determine its melting point, boiling point, density, and solubility. The provided synthetic protocol and workflow offer a practical approach for its preparation in a laboratory setting. For researchers and professionals in drug development, this compound represents a versatile starting point for the creation of novel and potentially bioactive molecules.

References

- 1. 3-Bromotetrahydro-4H-pyran-4-one, 90%, Thermo Scientific Chemicals 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. 3-Bromotetrahydro-4H-pyran-4-one, 90%, Thermo Scientific Chemicals 1 g | Contact Us [thermofisher.com]

- 3. Tetrahydro-4H-pyran-4-one | C5H8O2 | CID 121599 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fishersci.com [fishersci.com]

- 5. WERCS Studio - Application Error [assets.thermofisher.com]

- 6. Synthesis and Evaluation of Some New 4H-Pyran Derivatives as Antioxidant, Antibacterial and Anti-HCT-116 Cells of CRC, with Molecular Docking, Antiproliferative, Apoptotic and ADME Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Design, Synthesis, and Biological Evaluation of Novel Fused Spiro-4H-Pyran Derivatives as Bacterial Biofilm Disruptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and Antimicrobial Evaluation of 4H-Pyrans and Schiff Bases Fused 4H-Pyran Derivatives as Inhibitors of Mycobacterium bovis (BCG) - PMC [pmc.ncbi.nlm.nih.gov]

Determining the Solubility of 3-Bromodihydro-2H-pyran-4(3H)-one: A Technical Guide

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the solubility of 3-Bromodihydro-2H-pyran-4(3H)-one in organic solvents. Following a comprehensive review of publicly available scientific literature and chemical databases, no specific quantitative solubility data for this compound could be located. This suggests that the solubility profile of this compound has not been extensively studied or published.

In light of this, the following sections provide a detailed experimental protocol for determining the solubility of this compound. This guide will enable researchers to generate the necessary solubility data in-house. The protocol is based on established methodologies for solubility determination of organic compounds.

Experimental Protocol: Determining the Solubility of this compound

This protocol outlines a systematic approach to determine both the qualitative and quantitative solubility of this compound in a range of organic solvents.

1. Materials and Equipment:

-

This compound (solute)

-

A selection of organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or Gas Chromatography (GC) system

-

Calibrated volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Scintillation vials or other suitable small glass vials with caps

2. Qualitative Solubility Determination:

This initial screening provides a rapid assessment of solubility in various solvents.

-

Step 1: Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Step 2: Add 1 mL of the chosen organic solvent to the vial.

-

Step 3: Vigorously shake the vial for 60 seconds.[1]

-

Step 4: Visually inspect the solution. Classify the solubility as:

-

Soluble: The solid completely dissolves.

-

Partially soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.[1]

-

-

Step 5: Repeat for each selected organic solvent.

3. Quantitative Solubility Determination (Equilibrium Solubility Method):

This method determines the exact concentration of the solute in a saturated solution at a specific temperature.

-

Step 1: Preparation of Saturated Solutions

-

Add an excess amount of this compound to a series of vials, ensuring there is undissolved solid at the bottom.

-

Add a known volume of each organic solvent to the respective vials.

-

Seal the vials to prevent solvent evaporation.

-

-

Step 2: Equilibration

-

Place the vials in a thermostatic shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-72 hours) to ensure the solution is saturated.

-

-

Step 3: Sample Preparation

-

After equilibration, carefully remove the vials from the shaker.

-

Allow the undissolved solid to settle.

-

Withdraw a known volume of the supernatant using a pipette, being careful not to disturb the solid.

-

Filter the supernatant through a syringe filter into a clean vial. This removes any remaining solid particles.

-

-

Step 4: Analysis

-

Prepare a series of standard solutions of this compound of known concentrations in the respective solvents.

-

Analyze the standard solutions and the filtered supernatant from the saturated solution using a suitable analytical method such as HPLC or GC.

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the filtered supernatant by comparing its analytical response to the calibration curve.

-

-

Step 5: Data Reporting

-

Express the solubility in appropriate units, such as g/L, mg/mL, or mol/L, at the specified temperature.

-

4. Data Presentation:

The determined quantitative solubility data should be summarized in a clear and structured table for easy comparison.

| Solvent Classification | Solvent | Temperature (°C) | Solubility (g/L) |

| Polar Protic | Methanol | 25 | [Experimental Value] |

| Ethanol | 25 | [Experimental Value] | |

| Polar Aprotic | Acetone | 25 | [Experimental Value] |

| Ethyl Acetate | 25 | [Experimental Value] | |

| Nonpolar | Toluene | 25 | [Experimental Value] |

| Hexane | 25 | [Experimental Value] |

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: A flowchart of the experimental procedure for determining solubility.

References

An In-depth Technical Guide to the Electrophilicity of 3-Bromodihydro-2H-pyran-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Bromodihydro-2H-pyran-4(3H)-one, a halogenated derivative of the tetrahydropyranone scaffold, presents a molecule of significant interest in synthetic organic chemistry and drug discovery. Its electrophilic nature, conferred by the presence of a bromine atom alpha to a carbonyl group within a cyclic ether, dictates its reactivity and potential for elaboration into more complex molecular architectures. This technical guide provides a comprehensive overview of the electrophilic properties of this compound, including its structural features, key reactive sites, and predictable reaction pathways with nucleophiles. The discussion is supported by generalized experimental protocols and a summary of expected reactivity patterns, drawing upon the well-established chemistry of α-haloketones.

Introduction

The tetrahydropyran motif is a ubiquitous structural feature in a vast array of natural products and pharmaceutically active compounds. The introduction of a bromine atom at the C3 position of the dihydropyran-4-one core, alpha to the carbonyl group, significantly modulates the electron density distribution within the ring, rendering specific carbon centers highly electrophilic. This inherent electrophilicity makes this compound a versatile building block for the synthesis of novel heterocyclic compounds through various nucleophilic substitution and elimination reactions. Understanding the nuances of its reactivity is crucial for harnessing its full synthetic potential in the development of new chemical entities with desired biological activities.

Molecular Structure and Electrophilic Centers

The chemical structure of this compound features a six-membered tetrahydropyran ring containing an oxygen atom, a ketone at the C4 position, and a bromine atom at the C3 position.

The primary electrophilic centers of this compound are:

-

C3 Carbon: The carbon atom bearing the bromine atom is highly electrophilic due to the inductive electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it the primary site for nucleophilic attack.

-

C4 Carbon (Carbonyl Carbon): The carbonyl carbon is also an electrophilic center, susceptible to attack by strong nucleophiles, leading to addition reactions.

-

C2 and C5 Protons: The protons on the carbons alpha to the carbonyl group (C3 and C5) and the ether oxygen are acidic and can be abstracted by strong bases, leading to enolate formation or elimination reactions.

Reactivity and Key Transformations

The electrophilicity of this compound governs its participation in a variety of chemical transformations, primarily with nucleophilic reagents.

Nucleophilic Substitution Reactions

The C3 carbon is the principal site for nucleophilic substitution, typically proceeding via an SN2 mechanism. A wide range of nucleophiles can be employed to displace the bromide ion, leading to the formation of diverse substituted tetrahydropyranones.

Table 1: Representative Nucleophilic Substitution Reactions

| Nucleophile | Reagent Example | Product Type |

| Amines | R-NH2 | 3-Amino-dihydro-2H-pyran-4(3H)-one |

| Thiolates | R-SNa | 3-(Alkylthio)-dihydro-2H-pyran-4(3H)-one |

| Azides | NaN3 | 3-Azido-dihydro-2H-pyran-4(3H)-one |

| Malonates | CH2(COOEt)2 / Base | Diethyl 2-(4-oxo-tetrahydro-pyran-3-yl)malonate |

| Cyanides | KCN | 4-Oxo-tetrahydro-pyran-3-carbonitrile |

Elimination Reactions

In the presence of a strong, non-nucleophilic base, this compound can undergo an E2 elimination reaction. This involves the abstraction of a proton from either the C2 or C5 position, leading to the formation of an α,β-unsaturated ketone. The regioselectivity of the elimination will depend on the steric hindrance of the base and the relative acidity of the α-protons.

Favorskii Rearrangement

Treatment of this compound with a strong base, such as a hydroxide or alkoxide, can potentially lead to a Favorskii rearrangement. This reaction involves the formation of a cyclopropanone intermediate followed by ring-opening to yield a carboxylic acid derivative with a contracted ring system (a substituted tetrahydrofuran).

Experimental Protocols (Generalized)

Detailed experimental protocols for reactions with this compound are not extensively reported in the literature. However, based on the general reactivity of α-haloketones, the following generalized procedures can be adapted.

General Procedure for Nucleophilic Substitution

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF, or THF) at room temperature is added the nucleophile (1.1-1.5 eq).

-

Reaction Conditions: The reaction mixture is stirred at room temperature or heated depending on the nucleophilicity of the reagent. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched with water and the product is extracted with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

General Procedure for Elimination

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., THF, dichloromethane) at 0 °C is added a strong, non-nucleophilic base (1.2 eq) (e.g., DBU, potassium tert-butoxide).

-

Reaction Conditions: The reaction mixture is stirred at 0 °C and allowed to warm to room temperature. The reaction is monitored by TLC.

-

Workup: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with an organic solvent.

-

Purification: The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Technique | Expected Features |

| 1H NMR | - Multiplets for the diastereotopic protons on C2, C5, and C6. - A downfield multiplet for the proton on C3, coupled to the protons on C2. |

| 13C NMR | - A downfield signal for the carbonyl carbon (C4). - A signal for the carbon bearing the bromine (C3). - Signals for the other ring carbons (C2, C5, C6). |

| IR | - A strong absorption band for the C=O stretch of the ketone (around 1720-1740 cm-1). - C-O stretching frequency for the ether linkage. - C-Br stretching frequency. |

| Mass Spec | - A molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of bromine isotopes (79Br and 81Br). |

Conclusion

This compound is a highly electrophilic and synthetically versatile building block. Its reactivity is dominated by the α-bromo ketone functionality, making it an excellent substrate for a wide range of nucleophilic substitution and elimination reactions. The ability to introduce diverse functional groups at the C3 position provides a straightforward entry into a variety of substituted tetrahydropyranone derivatives, which are valuable scaffolds in medicinal chemistry and natural product synthesis. Further exploration of the reactivity of this compound is warranted to fully exploit its potential in the development of novel chemical entities.

The Alpha-Bromo Ketone Moiety in Pyranones: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The pyranone scaffold is a privileged structure in medicinal chemistry and natural products, exhibiting a wide array of biological activities.[1] The introduction of an alpha-bromo ketone functionality into the pyranone ring system provides a versatile handle for a diverse range of chemical transformations, enabling the synthesis of novel derivatives with potential therapeutic applications. This technical guide provides an in-depth analysis of the reactivity of the alpha-bromo ketone moiety in pyranones, focusing on key reaction pathways, experimental protocols, and biological significance.

Core Reactivity Principles

The reactivity of the alpha-bromo ketone moiety in pyranones is primarily dictated by the electrophilic nature of the carbon atom alpha to the carbonyl group. The electron-withdrawing effect of the adjacent carbonyl and the bromine atom makes this carbon susceptible to attack by various nucleophiles. The principal reaction pathways observed are nucleophilic substitution and cycloaddition reactions.

Nucleophilic Substitution Reactions

The alpha-bromo pyranone core readily undergoes nucleophilic substitution, allowing for the introduction of a wide range of functional groups. These reactions typically proceed via an SN2 mechanism, though other pathways can be involved depending on the substrate and reaction conditions.

Table 1: Nucleophilic Substitution Reactions of 3-Bromo-2-Pyrones

| Nucleophile | Reagent/Conditions | Product | Yield (%) | Ref. |

| Amine (secondary) | Various secondary amines, Pd-catalyst | 3-Amino-5-bromo-2-pyrones | Good to Excellent | [2] |

| Azide | Sodium Azide | 3-Azido-2-pyrone | - | [3] |

| Thiolate | Sodium Thiophenoxide | 3-(Phenylthio)-2-pyrone | - | General Reaction |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of alpha-bromo pyranones, enabling the formation of carbon-carbon bonds and the synthesis of complex aryl- and vinyl-substituted pyranones.

Table 2: Cross-Coupling Reactions of Bromo-Pyranones

| Reaction | Substrate | Coupling Partner | Catalyst/Conditions | Product | Yield (%) | Ref. |

| Stille Coupling | 3,5-Dibromo-2-pyrone | Aryl/Vinyl Stannanes | Pd(PPh₃)₄, CuI, Toluene | 3-Aryl/Vinyl-5-bromo-2-pyrones | 51-92 | [1][4] |

| Stille Coupling | 3,5-Dibromo-2-pyrone | Aryl/Vinyl Stannanes | Pd(PPh₃)₄, CuI, DMF | 5-Aryl/Vinyl-3-bromo-2-pyrones | - | [5] |

| Suzuki-Miyaura Coupling | 3,5-Dibromo-2-pyrone | Arylboronic Acids | Pd(OAc)₂, PPh₃, Na₂CO₃, DME/H₂O | 3-Aryl-5-bromo-2-pyrones | - | [6] |

| Suzuki-Miyaura Coupling | 3,5-Dibromo-2-pyrone | Arylboronic Acids | PdCl₂(dppf), K₃PO₄, DMF | 5-Aryl-3-bromo-2-pyrones | - | [6] |

| Sonogashira Coupling | 3,5-Dibromo-2-pyrone | Terminal Alkynes | Pd(PPh₃)₄, CuI, Et₃N | 3-Alkynyl-5-bromo-2-pyrones | Good to Excellent | [7] |

Diels-Alder Reactions

The pyranone ring itself can act as a diene in Diels-Alder reactions. The presence of a bromine atom can influence the reactivity and selectivity of these cycloadditions. 3,5-Dibromo-2-pyrone, in particular, has been shown to be a highly reactive and stereoselective diene.[8]

Table 3: Diels-Alder Reactions of 3,5-Dibromo-2-pyrone

| Dienophile | Conditions | Product | Yield (%) | endo:exo Ratio | Ref. |

| N-Phenylmaleimide | Toluene, 110 °C, 12 h | Bicyclic lactone | 95 | >99:1 | [8] |

| Dimethyl acetylenedicarboxylate | Toluene, 110 °C, 24 h | Aromatic product after CO₂ extrusion | 85 | - | [8] |

| Cyclopentenyl silyl ether | Toluene, 110 °C, 12 h | Tricyclic lactone | 88 | 92:8 | [9] |

Favorskii Rearrangement

The Favorskii rearrangement is a characteristic reaction of alpha-halo ketones in the presence of a base, leading to a rearranged carboxylic acid derivative.[10][11][12][13] While theoretically possible for alpha-bromo pyranones, specific examples in the literature are scarce. The reaction would be expected to proceed through a cyclopropanone intermediate formed by intramolecular nucleophilic attack of an enolate. For cyclic alpha-halo ketones, this rearrangement typically results in ring contraction.[11][12][13] In the case of a 3-bromo-2-pyrone, this could potentially lead to a substituted cyclopentenone derivative, although this remains to be experimentally verified.

Biological Significance and Signaling Pathways

Pyranone derivatives are of significant interest in drug discovery due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1] A notable example is a 5-bromo-2-pyrone derivative, 5-bromo-3-(3-hydroxyprop-1-ynyl)-2H-pyran-2-one, which has demonstrated potent anti-leukemic activity. This compound has been shown to influence key signaling pathways involved in cell proliferation and survival, namely the MAPK (Mitogen-Activated Protein Kinase) and PI3K (Phosphoinositide 3-Kinase) pathways.

The pyranone derivative's inhibitory action on these pathways likely involves the modulation of the phosphorylation status of key protein kinases such as ERK and Akt, as well as the activation of p38 MAPK.[14][15][16][17][18][19][20][21]

Figure 1: Simplified signaling pathways affected by a 5-bromo-2-pyrone derivative.

Experimental Protocols

Synthesis of 3-Bromo-2H-pyran-2-one

This protocol is adapted from a literature procedure.

Step 1: 3-Bromo-5,6-dihydro-2H-pyran-2-one

-

Dissolve 5,6-dihydro-2H-pyran-2-one (1.0 eq) in dichloromethane.

-

Slowly add a solution of bromine (1.05 eq) in dichloromethane dropwise over 4 hours at room temperature.

-

Stir the mixture for an additional 2 hours until the bromine color fades.

-

Cool the reaction mixture to 0 °C and add triethylamine (1.1 eq) dropwise.

-

Stir for 40 minutes, then wash the organic layer with water.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: 3,5-Dibromo-5,6-dihydro-2H-pyran-2-one

-

Dissolve the crude 3-bromo-5,6-dihydro-2H-pyran-2-one (1.0 eq) in carbon tetrachloride.

-

Add N-bromosuccinimide (NBS) (1.05 eq) and a catalytic amount of benzoyl peroxide.

-

Reflux the mixture for 4.5 hours.

-

Cool the reaction mixture, filter off the succinimide, and concentrate the filtrate to obtain the crude dibrominated product.

Step 3: 3-Bromo-2H-pyran-2-one

-

Dissolve the crude 3,5-dibromo-5,6-dihydro-2H-pyran-2-one in dichloromethane.

-

Add triethylamine (1.1 eq) at room temperature and stir for 24 hours.

-

Wash the reaction mixture with water, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-bromo-2H-pyran-2-one.

Cytotoxicity Assay (MTT Assay) for HL-60 Cells

This protocol provides a general method for assessing the cytotoxicity of pyranone derivatives against the human promyelocytic leukemia cell line HL-60.[4][22]

References

- 1. electronicsandbooks.com [electronicsandbooks.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pure.ewha.ac.kr [pure.ewha.ac.kr]

- 6. researchgate.net [researchgate.net]

- 7. Regioselective synthesis of 3-alkynyl-5-bromo-2-pyrones via Pd-catalyzed couplings on 3,5-dibromo-2-pyrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. Favorskii rearrangement - Wikipedia [en.wikipedia.org]

- 13. adichemistry.com [adichemistry.com]

- 14. Activation of p38(MAPK) mediates the angiostatic effect of the chemokine receptor CXCR3-B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Small Molecule Inhibitors of the ERK Signalling Pathway: Towards Novel Anti-cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mechanism of p38 MAP kinase activation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Multiple roles and therapeutic implications of Akt signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of the ERK1/2 signaling pathway promotes phosphorylation and proteasome-dependent degradation of the BH3-only protein, Bim - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Extracellular Signal-Regulated Kinases: One Pathway, Multiple Fates - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MAP kinases p38 and JNK are activated by the steroid hormone 1alpha,25(OH)2-vitamin D3 in the C2C12 muscle cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. benchchem.com [benchchem.com]

The 3-Bromotetrahydropyran-4-one Scaffold: A Technical Guide for Drug Discovery

The 3-bromotetrahydropyran-4-one scaffold is a versatile heterocyclic building block of significant interest to researchers, scientists, and drug development professionals. Its unique structural and electronic properties, conferred by the presence of a bromine atom adjacent to a ketone within a tetrahydropyran ring, make it a valuable intermediate in the synthesis of a diverse array of complex organic molecules and pharmacologically active agents. This in-depth technical guide elucidates the core features of this scaffold, including its synthesis, reactivity, and applications in medicinal chemistry.

Core Chemical and Physical Properties

The 3-bromotetrahydropyran-4-one scaffold possesses a unique combination of functional groups that dictate its chemical behavior. The tetrahydropyran ring provides a flexible yet conformationally defined framework, while the ketone at the 4-position and the bromine atom at the 3-position offer multiple sites for chemical modification.

| Property | Value |

| Molecular Formula | C₅H₇BrO₂ |

| Molecular Weight | 179.01 g/mol |

| Appearance | Typically a solid or oil |

| Key Functional Groups | Ketone, Bromoalkane, Ether |

| Reactivity Centers | α-carbon to the ketone, Carbonyl carbon, C-Br bond |

Note: Experimental physical properties such as melting point and boiling point can vary depending on purity and isomeric form.

Synthesis and Reactivity

The synthesis of the 3-bromotetrahydropyran-4-one core and its derivatives can be achieved through various synthetic strategies. One common approach involves the bromination of a tetrahydropyran-4-one precursor. For instance, bromination of 3-hydroxytetrahydro-4H-pyran-4-one can yield a dibromide intermediate, which can then be converted to the desired bromopyranone.[1]

The reactivity of the 3-bromotetrahydropyran-4-one scaffold is characterized by several key transformations:

-

Nucleophilic Substitution: The bromine atom is a good leaving group, allowing for facile nucleophilic substitution reactions to introduce a wide range of functional groups at the 3-position.

-

Enolate Chemistry: The presence of the ketone allows for the formation of an enolate, which can participate in various carbon-carbon bond-forming reactions.

-

Carbonyl Chemistry: The ketone can undergo standard carbonyl reactions such as reduction, reductive amination, and Wittig reactions.

The interplay of these reactive sites allows for the construction of highly functionalized and stereochemically complex molecules.

Application in Drug Discovery and Medicinal Chemistry

The tetrahydropyran motif is a privileged scaffold found in numerous biologically active natural products and synthetic drugs.[2] The introduction of a bromine atom in the 3-bromotetrahydropyran-4-one scaffold serves multiple purposes in drug design. The bromine atom can act as a handle for further synthetic diversification, and it can also participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity and selectivity for a biological target.[3]

While specific biological activity data for the 3-bromotetrahydropyran-4-one scaffold itself is not extensively reported, its derivatives have been explored in various therapeutic areas. For instance, tetrahydropyran-4-one derivatives have been investigated as inhibitors of enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are relevant targets in Alzheimer's disease.[4]

The strategic placement of the bromo and keto functionalities allows for the generation of libraries of diverse compounds for high-throughput screening. The workflow for leveraging this scaffold in a drug discovery program typically involves a series of well-defined steps.

Experimental Protocols

General Procedure for Nucleophilic Substitution

A solution of 3-bromotetrahydropyran-4-one (1.0 eq) in a suitable aprotic solvent (e.g., acetonitrile, DMF) is treated with a nucleophile (1.1-1.5 eq) and, if necessary, a non-nucleophilic base (e.g., diisopropylethylamine). The reaction mixture is stirred at a temperature ranging from room temperature to elevated temperatures, depending on the reactivity of the nucleophile, and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction is quenched with water or a saturated aqueous solution of ammonium chloride. The product is then extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-substituted tetrahydropyran-4-one derivative.

Spectroscopic Characterization

The structural elucidation of 3-bromotetrahydropyran-4-one and its derivatives relies on standard spectroscopic techniques.

| Technique | Expected Key Features |

| ¹H NMR | - A downfield multiplet for the proton at the C-3 position due to the deshielding effects of the adjacent bromine and carbonyl group.- Signals for the protons on C-2 and C-6 in the downfield region due to the adjacent oxygen atom. |

| ¹³C NMR | - A signal for the carbonyl carbon (C-4) in the range of 200-210 ppm.- A downfield signal for the carbon bearing the bromine atom (C-3).- Signals for the carbons adjacent to the oxygen (C-2 and C-6) in the typical ether region. |

| IR | - A strong absorption band for the C=O stretch of the ketone, typically around 1720-1740 cm⁻¹.- C-O stretching vibrations for the ether linkage. |

| Mass Spec. | - The molecular ion peak (M⁺) and characteristic isotopic pattern for a bromine-containing compound (M⁺ and M+2 peaks with approximately equal intensity). |

Note: Predicted spectroscopic data can be refined by comparison with experimentally obtained data for analogous structures.[5]

Conclusion

The 3-bromotetrahydropyran-4-one scaffold is a valuable and reactive building block in modern organic synthesis and medicinal chemistry. Its well-defined structure and multiple points for diversification make it an attractive starting material for the construction of novel and complex molecules with potential therapeutic applications. Further exploration of the chemical space accessible from this scaffold is likely to yield new drug candidates with diverse biological activities.

References

- 1. Synthesis and reaction of 3-hydroxytetrahydro-4H-pyran-4-one - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 2. Contemporary Strategies for the Synthesis of Tetrahydropyran Derivatives: Application to Total Synthesis of Neopeltolide, a Marine Macrolide Natural Product - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 4. An overview of structure-based activity outcomes of pyran derivatives against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

The Emergence of 3-Bromodihydro-2H-pyran-4(3H)-one as a Versatile Chiral Building Block in Modern Drug Discovery

For Immediate Release

In the landscape of pharmaceutical development and complex molecule synthesis, the strategic use of chiral building blocks is paramount for achieving high efficacy and safety in new drug candidates. Among the myriad of available synthons, 3-Bromodihydro-2H-pyran-4(3H)-one has garnered significant attention from researchers and drug development professionals. This versatile heterocyclic compound, featuring a stereogenic center and a reactive bromine atom, presents a unique scaffold for the construction of a diverse array of bioactive molecules. This technical guide provides an in-depth exploration of this compound as a chiral building block, detailing its synthesis, key reactions, and potential applications in medicinal chemistry.

Introduction to a Privileged Scaffold

The tetrahydropyran ring is a ubiquitous structural motif found in a vast number of natural products and pharmaceuticals, prized for its favorable pharmacokinetic properties and its ability to engage in specific biological interactions. The introduction of a bromine atom at the C3 position of the dihydropyran-4-one core adds a layer of synthetic versatility, allowing for a range of subsequent chemical transformations. When prepared in an enantiomerically pure form, this compound becomes a powerful tool for asymmetric synthesis, enabling the construction of complex, three-dimensional molecular architectures with precise stereochemical control.

Enantioselective Synthesis: Crafting Chirality

One promising approach involves the organocatalytic asymmetric α-bromination of dihydro-2H-pyran-4(3H)-one . Chiral amine catalysts, such as proline derivatives or chiral secondary amines, can facilitate the enantioselective bromination of the ketone precursor. This method has been successfully applied to a variety of cyclic ketones, offering a direct route to the desired chiral α-haloketone.

Alternatively, a stereoselective bromocyclization of an acyclic precursor could be employed. This strategy would involve the synthesis of a chiral homoallylic alcohol containing a bromine source, followed by an intramolecular cyclization to form the tetrahydropyran ring with the desired stereochemistry at the C3 position.

A third potential route is the enantioselective hetero-Diels-Alder reaction . The reaction between a suitable diene and a dienophile under the influence of a chiral Lewis acid catalyst could construct the dihydropyranone ring with control over the newly formed stereocenters. Subsequent functional group manipulations would then introduce the bromine atom.

The workflow for these proposed synthetic strategies can be visualized as follows:

Caption: Proposed synthetic routes to chiral this compound.

Key Reactions and Synthetic Utility

The synthetic utility of chiral this compound stems from the reactivity of both the ketone and the carbon-bromine bond. This dual functionality allows for a wide range of transformations, making it a valuable intermediate in multi-step syntheses.

Table 1: Key Reactions of this compound

| Reaction Type | Reagents and Conditions | Product Type |

| Nucleophilic Substitution | Various nucleophiles (e.g., amines, thiols, alkoxides) | 3-Substituted dihydropyran-4-ones |

| Reduction of Ketone | NaBH₄, LiAlH₄ | 3-Bromotetrahydropyran-4-ols |

| Wittig Reaction | Phosphonium ylides | 4-Alkylidene-3-bromotetrahydropyrans |

| Cross-Coupling Reactions | Organometallic reagents (e.g., organoboranes, organostannanes), Pd or Ni catalyst | 3-Aryl or 3-Alkyl dihydropyran-4-ones |

| Ring-Opening Reactions | Strong nucleophiles or harsh conditions | Functionalized acyclic compounds |

The ability to introduce diverse functional groups at the C3 position via nucleophilic substitution or cross-coupling reactions is particularly valuable for creating libraries of compounds for drug screening. Furthermore, the ketone functionality can be stereoselectively reduced to an alcohol, introducing another stereocenter and expanding the molecular diversity.

The logical workflow for the utilization of this chiral building block in a drug discovery program can be illustrated as follows:

Caption: Utilization of the chiral building block in a drug discovery pipeline.

Applications in Drug Development

While specific examples of marketed drugs synthesized directly from chiral this compound are not prominently featured in the literature, the tetrahydropyran core is a key component of numerous therapeutic agents. The potential applications of this chiral building block are therefore inferred from the importance of the tetrahydropyran scaffold in medicinal chemistry.

Chiral tetrahydropyran derivatives are found in a variety of drugs, including:

-

Antiviral agents: The sugar-like nature of the tetrahydropyran ring makes it a suitable scaffold for nucleoside analogs.

-

Anticancer agents: Many natural product-based anticancer drugs contain tetrahydropyran moieties.

-

Cardiovascular drugs: Certain ion channel modulators and receptor antagonists feature this heterocyclic system.

-

Central nervous system (CNS) agents: The ability of the tetrahydropyran ring to influence lipophilicity and metabolic stability makes it a valuable component in the design of CNS-active compounds.

The introduction of specific substituents at the C3 and C4 positions of the tetrahydropyran ring, facilitated by the use of chiral this compound, allows for the fine-tuning of the pharmacological properties of a drug candidate, including its potency, selectivity, and pharmacokinetic profile.

Experimental Protocols

As a direct experimental protocol for the enantioselective synthesis is not available, a generalized procedure for the asymmetric α-bromination of a cyclic ketone using a chiral organocatalyst is provided below as a representative example. Researchers should note that optimization of reaction conditions, including the choice of catalyst, solvent, and bromine source, would be necessary for the specific substrate.

General Protocol for Organocatalytic Asymmetric α-Bromination:

-

To a stirred solution of the cyclic ketone (1.0 equiv) and the chiral amine catalyst (0.1-0.2 equiv) in an anhydrous solvent (e.g., CHCl₃, CH₂Cl₂, or toluene) at the desired temperature (e.g., 0 °C to room temperature), is added the brominating agent (e.g., N-bromosuccinimide, 1.1 equiv) portion-wise over a period of time.

-

The reaction mixture is stirred until completion, as monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, the reaction is quenched with a suitable reagent (e.g., saturated aqueous Na₂S₂O₃ solution).

-

The aqueous layer is extracted with an organic solvent (e.g., CH₂Cl₂ or EtOAc).

-

The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel to afford the enantiomerically enriched α-bromoketone.

-

The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Conclusion

This compound, in its enantiomerically pure form, represents a highly valuable and versatile building block for the synthesis of complex chiral molecules. Its dual functionality allows for a wide range of chemical transformations, making it an ideal starting material for the construction of diverse compound libraries for drug discovery. While further research is needed to establish optimized and scalable enantioselective synthetic routes, the potential of this chiral synthon in medicinal chemistry is undeniable. As the demand for stereochemically pure pharmaceuticals continues to grow, the importance of chiral building blocks like this compound is set to increase, paving the way for the development of novel and more effective therapeutic agents.

Methodological & Application

synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one from tetrahydropyran-4-one

Application Note: Synthesis of 3-Bromodihydro-2H-pyran-4(3H)-one

Abstract

This document provides detailed experimental protocols for the synthesis of this compound, a valuable intermediate in organic synthesis, starting from tetrahydropyran-4-one. The α-bromination of the ketone is a key transformation, and this note details a primary method utilizing N-Bromosuccinimide (NBS) with a catalytic amount of p-toluenesulfonic acid, a common and effective method for preparing α-bromoketones.[1][2] An alternative protocol using elemental bromine (Br₂) is also presented. The procedures are designed for researchers in synthetic chemistry and drug development, with a focus on clear, reproducible methodologies.

Introduction

α-Haloketones are highly versatile building blocks in organic chemistry, serving as precursors for a wide range of molecular scaffolds, including heterocycles like thiazoles.[2] The target molecule, this compound, incorporates both a cyclic ether (tetrahydropyran) and a reactive α-bromoketone moiety. The tetrahydropyran ring is a common feature in many natural products and pharmaceutical agents. The bromine atom at the 3-position provides a reactive handle for various nucleophilic substitution and elimination reactions, making this compound a key intermediate for the synthesis of more complex substituted pyran derivatives. This note outlines reliable methods for its preparation from the readily available starting material, tetrahydropyran-4-one.

Chemical Reaction Scheme

The synthesis involves the electrophilic substitution of a proton at the α-carbon of the ketone with a bromine atom.

Experimental Protocols

Two primary methods for the α-bromination of tetrahydropyran-4-one are presented below.

Protocol 1: Bromination using N-Bromosuccinimide (NBS)

This method is often preferred due to the easier handling of NBS compared to elemental bromine and typically results in good yields with high selectivity for mono-bromination.[1][2] The reaction is catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH).[1][2]

Reaction Parameters:

| Parameter | Value/Reagent | Molar Ratio (rel. to Substrate) | Notes |

| Starting Material | Tetrahydropyran-4-one | 1.0 | |

| Brominating Agent | N-Bromosuccinimide (NBS) | 1.1 - 1.2 | A slight excess ensures complete conversion. |

| Catalyst | p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) | 0.1 - 0.2 | Catalyzes the enolization of the ketone.[1] |

| Solvent | Carbon Tetrachloride (CCl₄) or Dichloromethane (CH₂Cl₂) | - | Anhydrous conditions are recommended. |

| Temperature | Room Temperature to 50°C | - | Reaction can be gently heated to increase rate.[1] |

| Reaction Time | 4 - 12 hours | - | Monitor by TLC or GC-MS. |

Detailed Methodology:

-

Setup: To a flame-dried, round-bottomed flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add tetrahydropyran-4-one (1.0 eq).

-

Reagent Addition: Dissolve the ketone in the chosen anhydrous solvent (e.g., CCl₄). Add p-toluenesulfonic acid monohydrate (0.2 eq) followed by N-Bromosuccinimide (1.2 eq) in portions.

-

Reaction: Stir the mixture at room temperature. If the reaction is slow, it can be heated to 40-50°C. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate eluent) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the mixture to remove the succinimide byproduct.

-

Wash the filtrate with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any remaining bromine species, followed by a wash with saturated sodium bicarbonate (NaHCO₃) solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

-

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to yield pure this compound.

Protocol 2: Bromination using Elemental Bromine (Br₂)

Direct bromination with liquid bromine is a classic method. It is crucial to control the addition of bromine to avoid the formation of dibrominated byproducts.[3]

Reaction Parameters:

| Parameter | Value/Reagent | Molar Ratio (rel. to Substrate) | Notes |

| Starting Material | Tetrahydropyran-4-one | 1.0 | |

| Brominating Agent | Bromine (Br₂) | 1.0 - 1.05 | A minimal excess is used to prevent polybromination. |

| Solvent | Dichloromethane (CH₂Cl₂) or Acetic Acid | - | Acetic acid can act as both solvent and catalyst. |

| Temperature | 0°C to Room Temperature | - | Slow, controlled addition at low temperature is critical. |

| Reaction Time | 1 - 4 hours | - | The disappearance of the bromine color can indicate completion. |

Detailed Methodology:

-

Setup: To a three-necked, round-bottomed flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, and a drying tube, add tetrahydropyran-4-one (1.0 eq) dissolved in the solvent (e.g., CH₂Cl₂).

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Prepare a solution of bromine (1.05 eq) in the same solvent and charge it to the dropping funnel. Add the bromine solution dropwise to the stirred ketone solution over 1-2 hours.[3] Maintain the temperature at 0°C during the addition. Caution: Bromine is highly toxic and corrosive; handle it in a well-ventilated fume hood.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 1-2 hours, or until the red-brown color of bromine has faded.

-

Work-up:

-

Quench the reaction by slowly adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the solution is colorless.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate (NaHCO₃) solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification: After filtering the drying agent, remove the solvent by rotary evaporation. Purify the resulting crude oil via vacuum distillation or flash column chromatography to obtain the final product.

Synthesis Workflow Diagram

The following diagram illustrates the general experimental workflow for the synthesis of this compound.

Caption: General workflow for the synthesis and purification of this compound.

Conclusion

The can be achieved effectively through standard α-bromination methodologies. The use of N-Bromosuccinimide with an acid catalyst generally offers a milder and more controlled reaction. Direct bromination with elemental bromine provides a viable alternative, provided that the reaction conditions, particularly temperature and rate of addition, are carefully managed. The protocols detailed in this application note provide a robust foundation for the successful synthesis and purification of this important chemical intermediate.

References

detailed experimental protocol for 3-bromotetrahydropyran-4-one synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive experimental protocol for the synthesis of 3-bromotetrahydropyran-4-one, a valuable heterocyclic building block in medicinal chemistry and drug development. The synthesis is achieved through the alpha-bromination of the commercially available starting material, tetrahydropyran-4-one. This protocol offers a detailed, step-by-step methodology suitable for laboratory-scale synthesis.

Introduction

3-Bromotetrahydropyran-4-one is a key intermediate for the introduction of the tetrahydropyran-4-one moiety into more complex molecules. The presence of the bromine atom at the 3-position allows for a variety of subsequent chemical transformations, such as nucleophilic substitution, elimination, and cross-coupling reactions, making it a versatile precursor in the synthesis of novel therapeutic agents. The protocol described herein is based on the well-established alpha-bromination of cyclic ketones.

Reaction Scheme

The synthesis of 3-bromotetrahydropyran-4-one is accomplished by the direct bromination of tetrahydropyran-4-one at the alpha-position to the carbonyl group.

Figure 1: Reaction scheme for the synthesis of 3-bromotetrahydropyran-4-one.

Experimental Protocol

This protocol details the synthesis of 3-bromotetrahydropyran-4-one via the alpha-bromination of tetrahydropyran-4-one using bromine in acetic acid.

Materials and Reagents:

-

Tetrahydropyran-4-one

-

Bromine (Br₂)

-

Glacial Acetic Acid

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Saturated aqueous sodium bisulfite (NaHSO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve tetrahydropyran-4-one (1.0 equivalent) in glacial acetic acid. Cool the solution to 0-5 °C using an ice bath.

-

Addition of Bromine: Slowly add a solution of bromine (1.0 equivalent) in glacial acetic acid from the dropping funnel to the stirred solution of tetrahydropyran-4-one. Maintain the temperature of the reaction mixture below 10 °C during the addition. The characteristic red-brown color of bromine should disappear as it is consumed.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-